molecular formula C7H10N2O2 B13043085 5-Isopropyl-1H-imidazole-2-carboxylic acid

5-Isopropyl-1H-imidazole-2-carboxylic acid

Cat. No.: B13043085
M. Wt: 154.17 g/mol
InChI Key: REWNLINRBXNUAV-UHFFFAOYSA-N
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Description

5-Isopropyl-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound that features an imidazole ring substituted with an isopropyl group and a carboxylic acid group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-1H-imidazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isopropyl-substituted amine with glyoxal and ammonia, followed by oxidation to introduce the carboxylic acid group . The reaction conditions often require a catalyst and specific temperature and pH conditions to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with higher oxidation states, while substitution reactions can introduce a wide range of functional groups onto the imidazole ring .

Scientific Research Applications

5-Isopropyl-1H-imidazole-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Isopropyl-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

5-Isopropyl-1H-imidazole-2-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and ability to interact with specific biological targets, making it distinct from other imidazole derivatives .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

5-propan-2-yl-1H-imidazole-2-carboxylic acid

InChI

InChI=1S/C7H10N2O2/c1-4(2)5-3-8-6(9-5)7(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11)

InChI Key

REWNLINRBXNUAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(N1)C(=O)O

Origin of Product

United States

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